尼古丁

描述

科学研究应用

Nicotellin has a wide range of scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Acts as a biomarker for tobacco smoke exposure.

Industry: Utilized in the synthesis of advanced materials and as a tracer for environmental studies.

作用机制

尼古丁林主要通过与酶和受体的相互作用发挥作用。 它作为酶细胞色素P-450 2A6的温和抑制剂,该酶负责香豆素的7-羟基化 . 这种抑制会影响各种药物和异生素的代谢。此外,尼古丁林的结构使其能够与金属离子结合,形成稳定的络合物,从而影响生物化学途径。

类似化合物:

尼古丁: 另一种存在于烟草中的生物碱,以其兴奋作用和高度成瘾性而闻名。

烟碱: 一种与尼古丁类似的吡啶生物碱,存在于烟草和其他植物中。

赛替利嗪: 一种天然存在的生物碱,其结构与尼古丁类似,用于戒烟辅助剂.

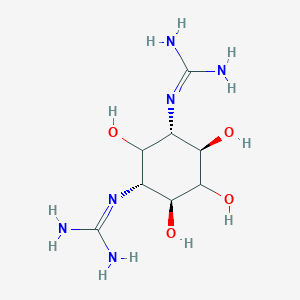

尼古丁林的独特性: 尼古丁林因其三联吡啶结构而独一无二,这使得它能够形成稳定的金属络合物并用作配位化学中的通用配体。与主要影响神经系统的尼古丁不同,尼古丁林的应用更为多样,涵盖化学、生物学和环境科学。

生化分析

Biochemical Properties

Nicotelline is a nicotine-related alkaloid and a weak inhibitor of human cDNA-expressed cytochrome P-450 2A6 (CYP2A6) . CYP2A6 mediates coumarin 7-hydroxylation, while Nicotelline fails to exhibit inhibition at 300 μM .

Cellular Effects

As such, it has recently been proposed as a biomarker or environmental tracer for tobacco smoke .

Molecular Mechanism

Nicotine, a related compound, achieves its psychopharmacological effects by interacting with nicotinic acetylcholine receptors (nAChRs) in the brain . There are numerous subtypes of nAChR that differ in their properties, including their sensitivity to nicotine, permeability to calcium, and propensity to desensitize .

Temporal Effects in Laboratory Settings

Nicotelline residues become oxidized over time without added reactive gases, and deposited cigarette smoke can oxidize co-existing films of chemicals commonly found indoors . This suggests that the inherent oxidative potential of cigarette smoke deposited as a thirdhand smoke (THS) film can initiate and sustain oxidation chemistry, transforming the chemical composition of surface films over long periods of time after initial smoke deposition .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Nicotelline in animal models. Studies on nicotine, a related compound, show an inverted-U function relating nicotine dose to self-administration behavior, with maximal rates of responding occurring at intermediate doses of nicotine .

Metabolic Pathways

Nicotine, a related compound, is degraded via the pyridine and pyrrollidine pathways in bacteria .

Transport and Distribution

Various membrane-localized transporters mediate the active transport of low-molecular-weight compounds across biological membranes, including alkaloids .

Subcellular Localization

Nucleolin, a multifunctional protein expressed in the nucleus, cytoplasm, and cell membrane, has been studied for its role in the subcellular localization of various compounds .

准备方法

合成路线和反应条件: 尼古丁林的合成涉及在碱性条件下3-吡啶甲醛与2-吡啶甲醛反应形成三联吡啶结构 . 反应通常需要氢氧化钠等碱,并在乙醇等溶剂中进行。然后通过重结晶提纯产物。

工业生产方法: 尼古丁林的工业生产遵循类似的合成路线,但在更大的规模上进行。反应条件针对更高的产率和纯度进行了优化。使用连续流动反应器和自动化净化系统提高了生产过程的效率。

化学反应分析

反应类型: 尼古丁林会发生各种化学反应,包括:

氧化: 尼古丁林可以用高锰酸钾等氧化剂氧化,形成相应的吡啶N-氧化物。

还原: 尼古丁林可以用氢化铝锂等还原剂还原,形成还原的吡啶衍生物。

取代: 尼古丁林可以使用卤素或烷基化剂等试剂发生取代反应,特别是在吡啶环上。

常用试剂和条件:

氧化: 酸性介质中的高锰酸钾。

还原: 无水乙醚中的氢化铝锂。

取代: 在三氯化铁等催化剂存在下,卤素(氯、溴)。

主要产品:

氧化: 吡啶N-氧化物。

还原: 还原的吡啶衍生物。

取代: 卤代或烷基化的吡啶衍生物。

4. 科研应用

尼古丁林在科研领域有着广泛的应用:

化学: 用作配位化学中的配体,形成金属配合物。

生物学: 用作烟草烟雾暴露的生物标志物。

医药: 正在研究它对细胞色素P-450 2A6等酶的潜在抑制效应,该酶参与药物代谢.

工业: 用于合成先进材料以及作为环境研究的示踪剂.

相似化合物的比较

Nicotine: Another alkaloid found in tobacco, known for its stimulant effects and high addiction potential.

Anabasine: A pyridine alkaloid similar to Nicotine, found in tobacco and other plants.

Cytisine: A naturally occurring alkaloid with a structure similar to Nicotine, used in smoking cessation aids.

Uniqueness of Nicotellin: Nicotellin is unique due to its terpyridine structure, which allows it to form stable metal complexes and act as a versatile ligand in coordination chemistry. Unlike Nicotine, which primarily affects the nervous system, Nicotellin’s applications are more diverse, spanning chemistry, biology, and environmental science.

属性

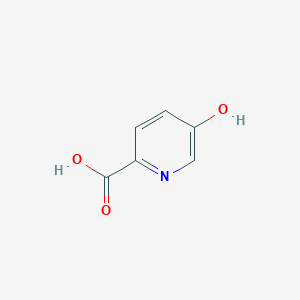

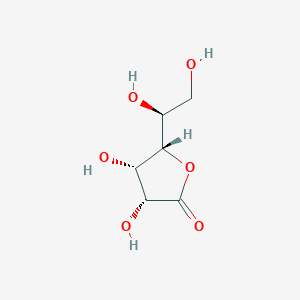

IUPAC Name |

2,4-dipyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILSPHJMIPYURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NC=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197781 | |

| Record name | Nicotelline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-04-2 | |

| Record name | 3,2′:4′,3′′-Terpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotelline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotelline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICOTELLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AO144V8IZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is nicotelline and why is it considered a good biomarker for combusted tobacco products?

A: Nicotelline is a minor tobacco alkaloid found in tobacco smoke. Unlike nicotine, which is present in both traditional cigarettes and electronic nicotine delivery systems (ENDS), nicotelline is primarily found in the particulate matter of combusted tobacco products. [, ] This makes it a more specific marker for traditional cigarette smoking. [] Additionally, its short half-life of 2-3 hours allows researchers to assess recent cigarette use. []

Q2: How does the presence of nicotelline in house dust correlate with smoking habits?

A: Studies have shown a correlation between nicotelline levels in house dust and smoking habits of residents. Houses of smokers exhibit significantly higher concentrations of nicotelline in settled house dust compared to homes of non-smokers. [, ] This highlights the persistence of tobacco smoke pollutants in the environment and their potential health risks.

Q3: Can nicotelline be used to differentiate between exclusive e-cigarette users and dual users (those who both smoke and vape)?

A: Yes, measuring nicotelline levels in urine can help distinguish between exclusive ENDS users and dual users. As nicotelline is not found in significant amounts in e-cigarette liquids, its presence in urine indicates recent use of combusted tobacco products. [, ] This is particularly useful in research studying the effects of dual use compared to exclusive cigarette smoking.

Q4: Are there other biomarkers that can be used in conjunction with nicotelline to assess tobacco exposure?

A: Yes, researchers often utilize a combination of biomarkers for a more comprehensive assessment of tobacco exposure. For instance, nicotine metabolites like total nicotine equivalents (TNE) indicate nicotine exposure from any source, including ENDS and cigarettes. [] Another biomarker, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a metabolite of the tobacco-specific carcinogen NNK, indicates combusted tobacco use within several weeks prior to sample collection due to its longer half-life. [, ]

Q5: What analytical techniques are commonly used to detect and quantify nicotelline in various matrices?

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique employed for the detection and quantification of nicotelline in various matrices, including urine, house dust, and tobacco smoke. [, , , ] This technique offers high sensitivity and selectivity, enabling accurate measurement even at trace levels.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)